N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS/c22-18(16-10-5-11-23-16)21-13-7-2-1-6-12(13)17-19-14-8-3-4-9-15(14)20-17/h1-11H,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEFNNRCSCNMIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)thiophene-2-carboxamide typically involves the condensation of 2-aminobenzimidazole with 2-bromothiophene-2-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated benzimidazole derivatives.
Scientific Research Applications
Synthesis and Structural Characterization
The compound is synthesized through various chemical reactions involving benzimidazole derivatives and thiophene carboxamides. The synthesis typically involves the following steps:
- Formation of Benzimidazole Derivative : The initial step includes the synthesis of 1H-benzimidazole derivatives, which serve as the core structure.
- Coupling Reaction : The benzimidazole is then coupled with thiophene-2-carboxamide to form the target compound.
The structural characterization of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)thiophene-2-carboxamide is performed using techniques such as NMR spectroscopy and mass spectrometry, confirming the molecular formula .
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) in the low micromolar range .
Anticancer Properties
The anticancer potential of this compound has been explored extensively. Studies have demonstrated that it can inhibit the growth of several cancer cell lines, including:
- Colorectal Carcinoma (HCT116) : Compounds derived from benzimidazole structures have shown IC50 values lower than standard chemotherapeutics like 5-Fluorouracil, indicating potent anticancer activity .
- Mechanism of Action : The mechanism is believed to involve inhibition of dihydrofolate reductase (DHFR), a key enzyme in purine metabolism, thus disrupting DNA synthesis in cancer cells .
Case Study 1: Antitubercular Activity
A study evaluated the antitubercular activity of related benzimidazole derivatives against Mycobacterium tuberculosis. Compounds were screened for their ability to inhibit key mycobacterial enzymes such as isocitrate lyase and pantothenate synthetase. Notably, some derivatives exhibited significant in vivo efficacy in murine models .
Case Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of synthesized 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides. The study highlighted that certain compounds displayed remarkable inhibitory effects against a range of microbial pathogens, suggesting their potential as new antimicrobial agents .
Conclusion and Future Directions
This compound represents a promising scaffold in medicinal chemistry with applications in antimicrobial and anticancer therapies. Ongoing research aims to further elucidate its mechanisms of action and optimize its pharmacological profiles.
Mechanism of Action
The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it can bind to DNA or proteins, thereby inhibiting their function. The benzimidazole moiety is known to interact with tubulin, inhibiting its polymerization, which can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-Benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimines
- 2-Phenyl substituted benzimidazole derivatives
- N-[4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-yl]-1-phenylmethanimine
Uniqueness
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)thiophene-2-carboxamide is unique due to the presence of both benzimidazole and thiophene moieties, which can impart distinct chemical and biological properties. The combination of these two heterocycles can enhance its potential as a therapeutic agent and its utility in various scientific applications .
Biological Activity
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a benzimidazole moiety, which is known for its pharmacological properties. The presence of thiophene and carboxamide groups contributes to its biological activity.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as α-glucosidase, which plays a crucial role in carbohydrate metabolism. In vitro studies revealed that derivatives based on this structure exhibited IC50 values as low as 0.71 µM, indicating potent inhibition .
- Anticancer Activity : Research indicates that compounds in this class can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and NCI-H460 (lung cancer). For instance, one study reported that a related benzimidazole derivative significantly suppressed tumor growth in vivo .
Biological Activities
The compound exhibits a range of biological activities:
- Anticancer Properties :
- Antidiabetic Effects :
- Anti-inflammatory Activity :
Case Studies
Several studies have explored the efficacy of this compound and its derivatives:
Q & A
Q. What are optimal synthetic routes for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)thiophene-2-carboxamide?
The compound is typically synthesized via Claisen-Schmidt condensation using equimolar mixtures of thiophene-2-carboxamide derivatives and substituted benzimidazoles. Key steps include:
- Refluxing in ethanol (15–20 mL) with piperidine as a catalyst for 3–4 hours.
- Addition of ortho-phenylenediamine and acetic acid, followed by extended reflux (7–8 hours) for cyclization.
- Purification via ethanol recrystallization, yielding 64–72% depending on substituents .
- Reaction monitoring by TLC ensures completion.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- IR spectroscopy : Confirms functional groups (e.g., amide C=O at ~1670 cm⁻¹, NH stretches at 3300–3400 cm⁻¹) .
- ¹H NMR : Identifies aromatic protons (δ 7.4–8.5 ppm), methyl groups (δ 2.3–2.6 ppm), and NH signals (δ 10–12 ppm) .
- Mass spectrometry : Validates molecular weight (e.g., m/z = 554 [M]⁺ for derivatives) .
- Elemental analysis : Matches calculated vs. observed C/H/N ratios (e.g., ±0.03% deviation) .
Q. How are purity and stability assessed during synthesis?
- TLC monitoring ensures reaction progress and intermediate purity.
- Melting point analysis (e.g., 144–212°C for derivatives) confirms crystallinity .
- Stability is tested under ambient and accelerated conditions (e.g., humidity, heat) via HPLC to detect degradation products .
Advanced Research Questions
Q. How do substituents influence bioactivity and structural stability?
- Electron-withdrawing groups (e.g., -Br, -Cl) enhance thermal stability (higher melting points: 210–212°C) but may reduce solubility .
- Methoxy groups improve bioavailability by increasing lipophilicity (e.g., C34H28N6O2S derivatives show enhanced cellular uptake) .
- Thiophene vs. benzothiazole moieties alter π-π stacking interactions, affecting binding to biological targets like kinases .
Q. What strategies resolve contradictions in spectral data or crystallographic results?
- X-ray crystallography (e.g., Acta Cryst. E70 data) clarifies bond angles and dihedral discrepancies (e.g., 8.5–15.4° between aromatic rings) .
- DFT calculations predict NMR shifts and optimize geometries for comparison with experimental data .
- Multi-technique validation : Cross-referencing IR, NMR, and mass spectra reduces ambiguity in functional group assignments .
Q. How is the compound’s mechanism of action studied in anticancer research?
- In vitro assays : MTT tests on cancer cell lines (e.g., IC50 values for HepG2 or MCF-7) .
- Target identification : Molecular docking (e.g., with PARP-1 or tubulin) predicts binding affinity .
- Pathway analysis : Western blotting for apoptosis markers (e.g., Bcl-2, Bax) and cell cycle regulators (e.g., cyclin D1) .
Q. What methodologies optimize yield in large-scale synthesis?
- Solvent selection : DMSO improves solubility of intermediates vs. ethanol, reducing reaction time .
- Catalyst screening : (NH₄)₂S₂O₈ increases coupling efficiency (50% yield in DMSO at 60°C) .
- Flow chemistry : Continuous reactors enhance reproducibility and scalability for industrial applications .
Data Contradiction and Analysis
Q. How to address variability in reaction yields (e.g., 64–72%)?
- Parameter optimization : Adjust reflux time (4–8 hours) and catalyst loading (piperidine vs. acetic acid ratios) .
- Byproduct analysis : HPLC-MS identifies side products (e.g., unreacted aldehydes) to refine stoichiometry .
Q. Why do NMR spectra show unexpected splitting or shifts?
- Tautomerism : Benzimidazole NH protons (δ 12.2 ppm) may exhibit dynamic exchange, resolved via variable-temperature NMR .
- Solvent effects : DMSO-d6 vs. CDCl3 shifts aromatic protons; mixed solvents (DMSO+CDCl3) mitigate aggregation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
